N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide is a compound that features an imidazole ring attached to an ethyl chain, which is further connected to a benzamide moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, where the imidazole ring is reacted with an appropriate alkyl halide under basic conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the ethyl-imidazole intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding . The benzamide moiety may interact with proteins or nucleic acids, modulating their function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with a wide range of biological activities.
Benzamide: Known for its use in various pharmaceuticals.
N-(2-imidazol-1-ylethyl)benzamide: Lacks the dimethyl substitution on the benzene ring, which may affect its biological activity.
Uniqueness
N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide is unique due to the presence of both the imidazole ring and the dimethyl-substituted benzamide moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-3-4-13(9-12(11)2)14(18)16-6-8-17-7-5-15-10-17/h3-5,7,9-10H,6,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTWXYPMOCJBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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